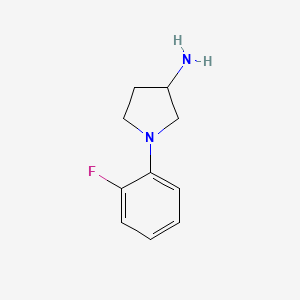

1-(2-Fluorophenyl)pyrrolidin-3-amine

Description

1-(2-Fluorophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a fluorine-substituted aromatic ring at the 2-position of the phenyl group and an amine group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₃FN₂, with a molecular weight of 180.22 g/mol. The compound has been synthesized as an intermediate in the preparation of quinoxaline-pyrrolidine derivatives with demonstrated antibacterial activity, particularly against Gram-positive and Gram-negative strains .

Properties

IUPAC Name |

1-(2-fluorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYDBSMIDLAYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)pyrrolidin-3-amine can be synthesized through several methods, including the reductive amination of 2-fluorobenzaldehyde with 3-aminopyrrolidine. The reaction typically involves the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amines or other derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Nucleophiles such as hydroxide, alkoxide, or amine groups can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.

Reduction Products: Reduced amines, alcohols, and other reduced derivatives.

Substitution Products: Fluorinated amines, ethers, and other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development

1-(2-Fluorophenyl)pyrrolidin-3-amine is utilized as a building block in the synthesis of novel pharmaceuticals. Its pyrrolidine ring structure is critical for developing biologically active compounds targeting various diseases, including neurodegenerative disorders and cancers.

Case Study: Neurodegenerative Diseases

Research indicates that derivatives of this compound are being investigated for their role as inhibitors of tropomyosin receptor kinases (TrkA/B/C), which are implicated in conditions like Parkinson's and Alzheimer's disease. The compound's derivatives have shown promising results in preclinical studies, demonstrating potent inhibitory effects on Trk signaling pathways, with IC50 values in the picomolar range.

Pharmacological Properties

The compound exhibits antimicrobial and antiviral properties, making it a candidate for treating infectious diseases. In vitro studies have demonstrated its ability to modulate cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels .

Table 1: Summary of Biological Activities

| Activity Type | Potential Application | Observed Effects |

|---|---|---|

| Antimicrobial | Treatment of bacterial infections | Inhibition of bacterial growth |

| Antiviral | Treatment of viral infections | Reduction in viral replication |

| Neuroprotective | Alzheimer’s and Parkinson’s therapies | Inhibition of TrkA/B/C signaling |

| Anti-inflammatory | Chronic inflammatory diseases | Modulation of inflammatory pathways |

Industrial Applications

Agrochemicals and Pharmaceuticals

In industry, 1-(2-Fluorophenyl)pyrrolidin-3-amine is used to produce agrochemicals and various industrial chemicals. Its ability to act as a reagent in organic synthesis enhances its utility in developing new materials and compounds.

Research Findings

Recent studies have focused on optimizing the compound's structure to enhance its potency and selectivity for therapeutic targets:

- Structure-Activity Relationship (SAR) Studies: These studies have revealed that modifications at specific positions on the pyrrolidine ring can significantly impact biological activity. For instance, replacing the phenyl group with heteroaromatic rings has shown improved potency against Trk receptors .

- In Vivo Studies: The compound has been radiofluorinated to create PET imaging probes, allowing researchers to visualize Trk expression and signaling in live models, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)pyrrolidin-3-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Structural and Functional Insights

Substituent Position and Electronic Effects

- Fluorine Position : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in NRA0045 , which exhibits high affinity for dopamine D4 and serotonin 5-HT2A receptors . The ortho-fluorine in the target compound may sterically hinder interactions with flat binding pockets, whereas para-substitution in NRA0045 allows better alignment with planar receptor sites.

Backbone Modifications

- Benzyl vs. Direct Attachment : The benzyl group in 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine introduces a methylene spacer, reducing rotational freedom compared to the directly attached 2-fluorophenyl group. This could impact binding kinetics in receptor-ligand interactions .

- Heterocyclic Cores : NRA0045 and LY2389575 replace the pyrrolidine with a thiazole or pyrimidine ring, respectively. These modifications alter electronic distribution and hydrogen-bonding capacity, leading to divergent pharmacological profiles (e.g., neurotransmitter receptor vs. glutamate receptor targeting) .

Stereochemical Considerations

Physicochemical Properties

- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability. The difluorophenyl analog (logP estimated >2.5) is more lipophilic than the target compound (logP ~2.0), which may improve CNS penetration.

- Solubility : Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, critical for oral bioavailability. The free base form of the target compound may require formulation optimization for in vivo efficacy.

Biological Activity

1-(2-Fluorophenyl)pyrrolidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

1-(2-Fluorophenyl)pyrrolidin-3-amine exhibits significant interactions with various biomolecules, particularly enzymes and receptors. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of other therapeutic agents, making it a compound of interest in drug development.

Cellular Effects

The compound has been observed to affect several cellular processes:

- Cell Signaling : It influences signaling pathways involving G-protein coupled receptors (GPCRs) and ion channels. These pathways are vital for numerous physiological responses.

- Gene Expression : Studies indicate that 1-(2-Fluorophenyl)pyrrolidin-3-amine can modulate gene expression related to cell proliferation and survival, particularly in cancer cells.

The molecular mechanism involves binding to specific receptor sites on proteins, leading to conformational changes that either activate or inhibit protein functions. For instance, it has shown a strong affinity for the 5-HT7 receptor, which is implicated in various neuropsychiatric disorders. Binding studies revealed a dissociation constant () of approximately 1.43 nM for this receptor, indicating potent interaction .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of 1-(2-Fluorophenyl)pyrrolidin-3-amine. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Study on Antidepressant Effects

A study investigated the effects of 1-(2-Fluorophenyl)pyrrolidin-3-amine in animal models of depression. The compound was administered to rodents, showing significant reductions in depressive-like behaviors compared to control groups. This effect was attributed to its action on serotonin receptors, particularly the 5-HT7 receptor .

Synthesis and Characterization

The synthesis of 1-(2-Fluorophenyl)pyrrolidin-3-amine has been achieved through various methods, including one-pot procedures that yield reasonable amounts of the product with high purity . Characterization techniques such as NMR and HPLC confirm the structural integrity and stability of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.